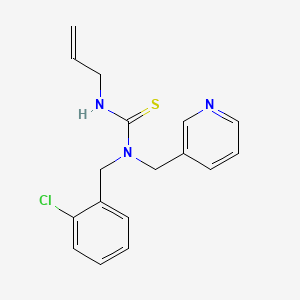![molecular formula C23H21BrN4O3S B12479190 2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479190.png)
2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that belongs to the class of aromatic heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of the furan ring, the piperazine ring, and the benzamide moiety. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: This involves the reaction of diamines with appropriate carbonyl compounds.
Formation of the Benzamide Moiety: This can be synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) and thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted benzamides.
Applications De Recherche Scientifique
2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares a similar furan and piperazine structure but differs in the substituents on the benzamide moiety.
5-Bromo-2-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide: Another compound with a similar core structure but different functional groups.
Uniqueness
2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H21BrN4O3S |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
2-bromo-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21BrN4O3S/c24-19-5-2-1-4-18(19)21(29)26-23(32)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32) |
Clé InChI |
PEDDATYPVSXLKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
![N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B12479116.png)
![2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide](/img/structure/B12479123.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-(3,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B12479128.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479133.png)
![3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid](/img/structure/B12479138.png)
![N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12479141.png)
![4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479149.png)
![N-(3,4-dichlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B12479152.png)
![3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12479155.png)
![4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479163.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12479171.png)
![N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide](/img/structure/B12479186.png)
